molecular formula C6H14ClNO2 B2527381 (3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride CAS No. 2377004-86-7

(3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride

Cat. No. B2527381
CAS RN: 2377004-86-7
M. Wt: 167.63
InChI Key: MGNPHLUREAZMAZ-TYSVMGFPSA-N
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Description

Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis process is usually optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives are prominently featured in drug discovery due to their saturated five-membered ring structure, which offers several advantages. These compounds are valued for their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. The review by Petri et al. (2021) discusses the role of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in the development of compounds for treating human diseases. This work highlights the structural diversity and biological activity modulation provided by the pyrrolidine ring, underscoring its versatility and utility in medicinal chemistry (Li Petri et al., 2021).

Pyrrolidine Derivatives in Solvent Systems

Another area of interest is the use of pyrrolidine derivatives in solvent systems, where their properties influence hydrogen bonding interactions. Kiefer et al. (2011) provide an analysis of dimethyl sulfoxide (DMSO), a dipolar aprotic solvent with a sulfoxide group and hydrophobic methyl groups, which finds use across various domains from biotechnology to electrochemistry. The review discusses how pyrrolidine derivatives, when mixed with DMSO and other co-solvents, engage in hydrogen bonding and van der Waals interactions. These interactions are critical for understanding the dissolution properties and solution behavior of such mixtures, offering insights into the molecular structures and behaviors of pyrrolidine derivatives in solvent systems (Kiefer et al., 2011).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules to exert its effect. This is particularly important for drugs, which can have their effect by binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

The safety and hazards of a chemical compound are determined by its toxicity, flammability, and environmental impact. This information is usually provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the study of a chemical compound can include developing new synthetic routes, improving its properties, finding new applications, or studying its biological effects .

properties

IUPAC Name

(3S,4R)-2,2-dimethylpyrrolidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2)5(9)4(8)3-7-6;/h4-5,7-9H,3H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNPHLUREAZMAZ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CN1)O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](CN1)O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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